molecular formula C13H14O B044592 2-Ethoxy-6-methylnaphthalene CAS No. 116530-19-9

2-Ethoxy-6-methylnaphthalene

Cat. No.: B044592
CAS No.: 116530-19-9
M. Wt: 186.25 g/mol
InChI Key: IYWUCYQCDGSDAJ-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of an ethoxy group at the second position and a methyl group at the sixth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-methylnaphthalene can be achieved through several methods. One common approach involves the ethylation of 6-methylnaphthalene using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be employed to facilitate the ethylation reaction. The reaction conditions are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated naphthalenes

Scientific Research Applications

2-Ethoxy-6-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methylnaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-methylnaphthalene
  • 2-Ethoxy-1-methylnaphthalene
  • 2-Methoxy-1-methylnaphthalene

Uniqueness

2-Ethoxy-6-methylnaphthalene is unique due to the specific positioning of the ethoxy and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

2-ethoxy-6-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-3-14-13-7-6-11-8-10(2)4-5-12(11)9-13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWUCYQCDGSDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433382
Record name 2-Ethoxy-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116530-19-9
Record name 2-Ethoxy-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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